N-(Cinnolin-3-yl)acetamide
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Overview
Description
N-(Cinnolin-3-yl)acetamide: is a heterocyclic compound that features a cinnoline ring system. Cinnoline, a bicyclic structure with two nitrogen atoms, is known for its significant pharmacological and chemical properties . The compound’s molecular formula is C₁₀H₉N₃O and it has a molecular weight of 187.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Cinnolin-3-yl)acetamide typically involves the reaction of cinnoline derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method is the direct acetylation of cinnoline using acetic anhydride in the presence of a catalyst such as acetic acid . This reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of solvents like ethyl acetate or butyl acetate as acyl sources can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-(Cinnolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of cinnoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnoline derivatives depending on the reagents used.
Scientific Research Applications
N-(Cinnolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(Cinnolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Cinnoline: The parent compound with a similar bicyclic structure.
Quinoline: An isosteric relative with one nitrogen atom replaced by a carbon atom.
Isoquinoline: Another isosteric relative with a different arrangement of nitrogen atoms.
Phthalazine: An isomeric compound with a similar nitrogen arrangement.
Uniqueness: N-(Cinnolin-3-yl)acetamide is unique due to its specific acetylated structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound, cinnoline, and other similar heterocycles . Its acetyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-cinnolin-3-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)11-10-6-8-4-2-3-5-9(8)12-13-10/h2-6H,1H3,(H,11,13,14) |
InChI Key |
SZZBUUKEZLGWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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